Welcome to the BenchChem Online Store!
molecular formula C10H20O2 B8648636 10-Hydroxy-2-decanone

10-Hydroxy-2-decanone

Cat. No. B8648636
M. Wt: 172.26 g/mol
InChI Key: YVJYDCIOSPAUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04220795

Procedure details

A solution of 95.4 g (370 mmol) of ethyl 9-oxodecanoate ethylene ketal (prepared in Example 22A-1) in 120 ml of ether was added dropwise to a stirred mixture of 10.5 g (277 mmol) of lithium aluminum hydride and 500 ml of ether under argon. The mixture was stirred for 18 hr and then quenched by the dropwise addition of 18 ml of ethyl acetate. To this mixture there was then sequentially added in dropwise fashion, with stirring, 10.5 ml of water, 10.5 ml of 15% aqueous sodium hydroxide and 31.1 ml of water. The mixture was stirred for about 2 to 3 hr and the mixture was then filtered. The filter pad was rinsed several times with ether. The combined filtrates were evaporated in vacuo. The residue was dissolved in a mixture of 250 ml of 10% hydrochloric acid and 120 ml of methanol and left to stand at room temperature for about 4 hr. The solution was evaporated in vacuo. This residue was dissolved in ether and the resulting solution was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and evaporated in vacuo to yield 74.3 g of a yellow oil. The product had the following physical characteristics:
Name
ethyl 9-oxodecanoate ethylene ketal
Quantity
95.4 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1O[C:4](OCC)([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:14])[CH3:13])[O:3]C1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[O:14]=[C:12]([CH3:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][OH:3] |f:1.2.3.4.5.6|

Inputs

Step One
Name
ethyl 9-oxodecanoate ethylene ketal
Quantity
95.4 g
Type
reactant
Smiles
C1COC(CCCCCCCC(C)=O)(OCC)O1
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of 18 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
To this mixture there was then sequentially added in dropwise fashion
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred for about 2 to 3 hr
Duration
2.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
the mixture was then filtered
WASH
Type
WASH
Details
The filter pad was rinsed several times with ether
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of 250 ml of 10% hydrochloric acid and 120 ml of methanol
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand at room temperature for about 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in ether
WASH
Type
WASH
Details
the resulting solution was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C(CCCCCCCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 74.3 g
YIELD: CALCULATEDPERCENTYIELD 116.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.